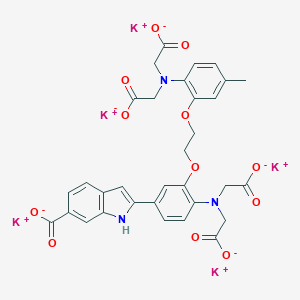

Indo 1 pentapotassium salt

Description

Properties

IUPAC Name |

pentapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31N3O12.5K/c1-18-2-6-24(34(14-28(36)37)15-29(38)39)26(10-18)46-8-9-47-27-13-20(5-7-25(27)35(16-30(40)41)17-31(42)43)22-11-19-3-4-21(32(44)45)12-23(19)33-22;;;;;/h2-7,10-13,33H,8-9,14-17H2,1H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45);;;;;/q;5*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZPRMSXVNDMAN-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26K5N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70421985 | |

| Record name | Indo 1 pentapotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

840.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132319-56-3 | |

| Record name | Indo 1 pentapotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Understanding the Ratiometric Properties of Indo-1: A Technical Guide

Indo-1 is a fluorescent indicator widely employed by researchers and scientists for the quantitative measurement of intracellular calcium concentrations.[1][2][3][4] Its utility in drug development and cellular signaling research stems from its ratiometric properties, which offer distinct advantages over single-wavelength indicators. This technical guide provides an in-depth exploration of the core principles of Indo-1, its spectral properties, and practical methodologies for its application.

Core Principles of Indo-1 Ratiometry

Indo-1 is a dual-emission calcium indicator, meaning that upon excitation at a single wavelength, it emits fluorescence at two different wavelengths depending on its binding state with calcium (Ca²⁺).[1] In a calcium-free environment, Indo-1 exhibits a longer wavelength emission peak, while in the presence of calcium, its emission spectrum shifts to a shorter wavelength.[1] This spectral shift is the foundation of its ratiometric nature. By calculating the ratio of the fluorescence intensities at these two emission wavelengths, one can determine the intracellular calcium concentration with high accuracy.[2][4] This ratiometric measurement inherently corrects for variations in dye concentration, cell thickness, and photobleaching, leading to more robust and reproducible data.[2][4]

Quantitative Data Summary

The key spectral and chemical properties of Indo-1 are summarized in the table below, providing a quick reference for experimental design and data analysis.

| Property | Value | References |

| Excitation Wavelength (λex) | ~350 nm | [5] |

| Emission Wavelength (λem) - Ca²⁺-free | ~475 nm | [1] |

| Emission Wavelength (λem) - Ca²⁺-bound | ~400 nm | [1] |

| Dissociation Constant (Kd) for Ca²⁺ | ~230 nM | [3] |

| Quantum Yield | ~0.5 | |

| Extinction Coefficient (ε) | 33,000 M⁻¹cm⁻¹ |

Mandatory Visualizations

To further elucidate the principles and applications of Indo-1, the following diagrams have been generated using the Graphviz DOT language.

Ratiometric Measurement Principle of Indo-1

Caption: Principle of ratiometric calcium measurement using Indo-1.

Experimental Workflow for Intracellular Calcium Measurement

Caption: A typical experimental workflow for measuring intracellular calcium with Indo-1.

GPCR Signaling Pathway Leading to Intracellular Calcium Release

Caption: G-protein coupled receptor (GPCR) signaling cascade leading to intracellular calcium release.

Experimental Protocols

Detailed methodologies are crucial for the successful application of Indo-1. The following sections outline key experimental protocols.

Indo-1 AM Ester Loading Protocol for Adherent Cells

-

Cell Preparation: Plate cells on a suitable imaging dish or coverslip and culture until the desired confluency.

-

Loading Solution Preparation: Prepare a stock solution of Indo-1 AM in anhydrous DMSO. Immediately before use, dilute the stock solution in a serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution) to a final concentration typically ranging from 1 to 5 µM. The addition of a non-ionic detergent like Pluronic F-127 (at a final concentration of ~0.02%) can aid in the dispersion of the AM ester.

-

Cell Loading: Remove the culture medium from the cells and wash once with the loading buffer. Add the Indo-1 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and concentration should be determined empirically for each cell type.

-

De-esterification: After loading, wash the cells twice with a fresh, warm buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active Indo-1 inside the cells.

-

Measurement: The cells are now ready for fluorescence measurements.

Intracellular Calcium Measurement and Calibration

-

Instrumentation Setup: Configure the fluorescence microscope or fluorometer for UV excitation (around 350 nm) and dual-emission detection at approximately 400 nm and 475 nm.

-

Baseline Recording: Record the baseline fluorescence ratio (F400/F475) for a short period before applying any stimulus.

-

Stimulation: Introduce the experimental stimulus (e.g., agonist, ionophore) to the cells while continuously recording the fluorescence intensities at both wavelengths.

-

Data Analysis: Calculate the ratio of the fluorescence intensities (400 nm / 475 nm) over time.

-

Calibration (Optional but Recommended): To convert the fluorescence ratio to absolute calcium concentrations, a calibration procedure is necessary. This typically involves determining the minimum ratio (Rmin) in a calcium-free environment (using a calcium chelator like EGTA) and the maximum ratio (Rmax) in a calcium-saturated environment (using a calcium ionophore like ionomycin in the presence of high extracellular calcium). The intracellular calcium concentration ([Ca²⁺]i) can then be calculated using the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

-

Kd is the dissociation constant of Indo-1 for Ca²⁺.

-

R is the experimentally measured fluorescence ratio.

-

Rmin is the ratio in the absence of calcium.

-

Rmax is the ratio at calcium saturation.

-

Sf2/Sb2 is the ratio of the fluorescence intensity of the calcium-free form to the calcium-bound form at the denominator wavelength (~475 nm).

-

This in-depth guide provides the foundational knowledge and practical steps for utilizing the ratiometric properties of Indo-1 for precise intracellular calcium measurements. By understanding the core principles and adhering to detailed experimental protocols, researchers can effectively leverage this powerful tool in their scientific investigations.

References

- 1. Indo-1 - Wikipedia [en.wikipedia.org]

- 2. Indo-1 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Indo-1 AM | AAT Bioquest [aatbio.com]

- 4. Indo-1 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

- 5. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

A Researcher's Guide to Intracellular Calcium Measurement: Indo-1 Pentapotassium Salt vs. Indo-1 AM Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the distinct characteristics, cell loading methodologies, and key considerations when choosing between the two primary forms of the ratiometric calcium indicator, Indo-1: the membrane-impermeant pentapotassium salt and the cell-permeant acetoxymethyl (AM) ester. Understanding these differences is critical for designing robust and accurate intracellular calcium imaging experiments.

Core Concepts: Indo-1 as a Ratiometric Calcium Indicator

Indo-1 is a fluorescent dye widely utilized for measuring intracellular calcium concentrations ([Ca²⁺]i).[1][2] Its key advantage lies in its ratiometric properties.[1] Unlike single-wavelength indicators, Indo-1 exhibits a spectral shift upon binding to calcium. When excited by ultraviolet (UV) light (around 350 nm), the dye's fluorescence emission maximum shifts from approximately 475 nm in a calcium-free environment to about 400 nm when saturated with calcium.[1][2][3][4][5] This dual-emission characteristic allows for the calculation of a ratio of the two emission intensities, which provides a more accurate and stable measurement of [Ca²⁺]i, as it minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[1][6]

Comparative Analysis: Indo-1 Pentapotassium Salt vs. Indo-1 AM Ester

The primary distinction between the two forms of Indo-1 lies in their cell permeability and, consequently, their method of introduction into the cell.

| Property | Indo-1 Pentapotassium Salt | Indo-1 AM Ester |

| Cell Permeability | Membrane-impermeant[7][8] | Membrane-permeant[6][9][10] |

| Loading Method | Invasive techniques (e.g., microinjection, scrape loading, electroporation)[7][8] | Non-invasive incubation[6][9] |

| Form in Cytosol | Active, Ca²⁺-sensitive form | Pro-drug, requires intracellular esterase activity to become the active, Ca²⁺-sensitive form[2][6][11] |

| Solubility | Soluble in aqueous solutions[2] | Soluble in anhydrous DMSO[3][6] |

| Molecular Weight | ~840 g/mol [7][8] | ~1010 g/mol [6] |

Spectral and Binding Properties

Once inside the cell and in its active form, the spectral and calcium binding properties of Indo-1 are essentially the same, regardless of the initial form used for loading.

| Spectral/Binding Property | Value |

| Excitation Wavelength (Optimal) | ~350 nm |

| Emission Wavelength (Ca²⁺-free) | ~475-485 nm[2][3][4][5][12] |

| Emission Wavelength (Ca²⁺-bound) | ~400-410 nm[2][3][4][5][12][13] |

| Dissociation Constant (Kd) for Ca²⁺ | ~230-250 nM[5][7][8][10][12] (Can be higher in the cellular environment, e.g., ~844 nM in rabbit cardiac myocytes[14]) |

Experimental Protocols

Loading Cells with Indo-1 AM Ester

This is the most common method for loading a large population of cells.

Materials:

-

Indo-1 AM (stored as a 1-5 mM stock solution in anhydrous DMSO at -20°C)[3][6]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (e.g., 20% w/v solution in DMSO)[3]

-

Buffered physiological medium (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES-glucose buffer)[6]

Protocol:

-

Prepare Loading Solution:

-

Thaw the Indo-1 AM stock solution to room temperature.

-

For enhanced dispersion in aqueous media, mix an equal volume of the Indo-1 AM stock solution with a 20% Pluronic® F-127 solution.[3]

-

Dilute this mixture into the buffered physiological medium to a final Indo-1 AM concentration of 1-5 µM. The final Pluronic® F-127 concentration will be approximately 0.02%.[3]

-

If using, add probenecid to a final concentration of 1-2.5 mM to inhibit organic anion transporters that can extrude the dye from the cells.[3][7]

-

-

Cell Loading:

-

Replace the cell culture medium with the prepared loading solution.

-

Incubate the cells for 15-60 minutes at 20-37°C, protected from light.[3] The optimal time and temperature should be determined empirically for each cell type. Lowering the temperature can sometimes reduce compartmentalization of the dye into organelles.[3][15]

-

-

Washing and De-esterification:

-

Measurement:

-

Proceed with fluorescence measurements, exciting at approximately 350 nm and recording the emission intensities at ~400 nm and ~475 nm.

-

Loading Cells with Indo-1 Pentapotassium Salt

This method is suitable for single-cell studies or when AM ester loading is not feasible.

Materials:

-

Indo-1 pentapotassium salt

-

Intracellular buffer (e.g., containing KCl, HEPES, at a physiological pH)

-

Microinjection setup or electroporator

Protocol (Microinjection):

-

Prepare Injection Solution:

-

Dissolve the Indo-1 pentapotassium salt in the intracellular buffer to a final concentration typically in the range of 50-200 µM.

-

Load the solution into a microinjection needle.

-

-

Cell Loading:

-

Using a micromanipulator, carefully inject the Indo-1 solution directly into the cytoplasm of the target cell.

-

-

Equilibration:

-

Allow the cell to recover and the dye to equilibrate within the cytosol for a few minutes before starting measurements.

-

-

Measurement:

-

Perform fluorescence measurements as described for the AM ester.

-

Visualizing the Processes

References

- 1. Indo-1 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Indo-1 - Wikipedia [en.wikipedia.org]

- 3. abpbio.com [abpbio.com]

- 4. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 5. Indo-1 AM | AAT Bioquest [aatbio.com]

- 6. biotium.com [biotium.com]

- 7. biotium.com [biotium.com]

- 8. antibodiesinc.com [antibodiesinc.com]

- 9. biotium.com [biotium.com]

- 10. Indo-1 AM |Indo-1/AM; Indo-1 acetoxymethylester | Hello Bio [hellobio.com]

- 11. bu.edu [bu.edu]

- 12. rndsystems.com [rndsystems.com]

- 13. Spectrum [Indo-1] | AAT Bioquest [aatbio.com]

- 14. Calibration of indo-1 and resting intracellular [Ca]i in intact rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intracellular Ca2+ measurement with Indo-1 in substrate-attached cells: advantages and special considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Indo 1 Pentapotassium Salt: Structure, Properties, and Application in Cellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Indo 1 pentapotassium salt, a fluorescent indicator widely used for the ratiometric measurement of intracellular calcium concentrations. This document details its chemical and physical properties, provides protocols for its application, and illustrates its use in key signaling pathways.

Core Chemical and Physical Properties

Indo 1 is a UV-excitable, dual-emission calcium indicator. The pentapotassium salt form is the water-soluble, cell-impermeant version of the dye. For intracellular applications, its acetoxymethyl (AM) ester form, Indo 1-AM, is used, which is cell-permeant.

Chemical Structure and Molecular Weight

The fundamental structure of Indo 1 allows it to chelate calcium ions, leading to a conformational change that alters its fluorescent properties.

| Property | Value |

| Chemical Name | 2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-Indole-6-carboxylic acid, pentapotassium salt |

| Molecular Formula | C₃₂H₂₆K₅N₃O₁₂ |

| Molecular Weight | 840.05 g/mol |

| CAS Number | 132319-56-3 |

Spectral Properties

Indo 1 is a ratiometric indicator, meaning the ratio of its fluorescence emission at two different wavelengths is used to determine the concentration of free calcium. This method minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[1][2] Upon binding to Ca²⁺, the emission maximum of Indo 1 shifts from approximately 475-485 nm to 400-410 nm when excited around 350 nm.[3]

| Condition | Excitation Wavelength (λex) | Emission Wavelength (λem) | Dissociation Constant (Kd) |

| Ca²⁺-free | ~349 nm | ~475-485 nm | 250 nM |

| Ca²⁺-bound | ~331 nm | ~400-410 nm |

Experimental Protocols

The following protocols provide a general framework for the use of Indo 1-AM in measuring intracellular calcium via flow cytometry. Optimization for specific cell types and experimental conditions is recommended.

Preparation of Indo 1-AM Stock Solution

-

Bring the vial of Indo 1-AM and anhydrous Dimethyl Sulfoxide (DMSO) to room temperature.

-

Add the appropriate volume of DMSO to the vial to create a stock solution, typically at a concentration of 1 mM.

-

Vortex thoroughly until the dye is completely dissolved.

-

For immediate use, this stock solution can be used to prepare the working solution. For storage, it is recommended to store the stock solution in small aliquots, desiccated and protected from light at -20°C for up to one week.

Cell Loading with Indo 1-AM

-

Prepare a single-cell suspension of the cells of interest at a concentration of 1 x 10⁶ cells/mL in a suitable physiological buffer or cell culture medium. The medium should contain calcium.

-

From the 1 mM Indo 1-AM stock solution, prepare a working solution at the desired final concentration (typically 1-10 µM). It is advisable to titrate the dye concentration to find the optimal loading for your specific cell type.

-

Add the Indo 1-AM working solution to the cell suspension and vortex immediately to ensure even distribution.

-

Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.

-

After incubation, wash the cells once with fresh, warm medium to remove any extracellular dye.

-

Resuspend the cells in the analysis buffer and allow them to rest for at least 15-30 minutes at 37°C to allow for complete de-esterification of the Indo 1-AM by intracellular esterases.

Intracellular Calcium Measurement by Flow Cytometry

-

Equilibrate the loaded cell suspension to 37°C for approximately 10 minutes before analysis.

-

Set up the flow cytometer with a UV laser for excitation (e.g., 350 nm).

-

Configure the emission detectors to collect fluorescence at approximately 405 nm (calcium-bound Indo 1) and 485 nm (calcium-free Indo 1).

-

Establish a baseline fluorescence ratio for the resting cells by acquiring data for a short period (e.g., 30-60 seconds).

-

Introduce the stimulus (e.g., agonist, ionophore) to the cell suspension.

-

Continue acquiring data to monitor the change in the fluorescence ratio over time, which reflects the change in intracellular calcium concentration.

-

Positive Control: Use a calcium ionophore such as ionomycin to elicit a maximal calcium response, confirming successful cell loading and instrument setup.

-

Negative Control: Use a calcium chelator like EGTA to establish a minimal calcium response.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for measuring T-cell receptor-induced calcium influx and the role of calcium in key signaling pathways.

Conclusion

Indo 1 pentapotassium salt, and its cell-permeant form Indo 1-AM, remain invaluable tools for the quantitative analysis of intracellular calcium dynamics. Its ratiometric properties provide robust and reliable data, making it particularly well-suited for applications such as flow cytometry. A thorough understanding of its chemical properties and adherence to optimized experimental protocols are crucial for obtaining high-quality, reproducible results in the study of calcium-mediated cellular signaling.

References

Core Principles of Indo-1 for Intracellular Calcium Measurement

An In-depth Technical Guide on Measuring Intracellular Calcium Concentration with Indo-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for using the fluorescent indicator Indo-1 to measure intracellular calcium concentration ([Ca²⁺]i). Indo-1 is a cornerstone tool for studying calcium signaling due to its ratiometric properties, which allow for robust and quantitative measurements.

Indo-1 is a fluorescent chelator that exhibits a spectral shift upon binding to free calcium ions. This property is the foundation of its use as a ratiometric indicator for [Ca²⁺]i.

Ratiometric Measurement

The primary advantage of Indo-1 is its ratiometric nature. When excited by a single ultraviolet (UV) light source, typically around 350 nm, its fluorescence emission spectrum changes based on its calcium-binding state.

-

Calcium-Free State: In the absence of calcium, Indo-1 has a fluorescence emission maximum at approximately 475 nm.

-

Calcium-Bound State: Upon binding to calcium, the emission maximum shifts to a shorter wavelength, around 400 nm.

By calculating the ratio of the fluorescence intensities at these two wavelengths (e.g., 405 nm / 485 nm), a quantitative measure of the intracellular calcium concentration can be obtained. This ratiometric approach significantly reduces the impact of experimental variables that can confound measurements with non-ratiometric dyes, such as:

-

Uneven Dye Loading: Variations in dye concentration between cells are normalized by the ratio calculation.

-

Photobleaching: While the overall fluorescence intensity may decrease due to photobleaching, the ratio of the two emission wavelengths remains relatively stable.

-

Cell Thickness: Differences in the optical path length due to variations in cell size or shape do not affect the ratio.

Mechanism of Action

To facilitate its entry into live cells, Indo-1 is supplied as an acetoxymethyl (AM) ester. This lipophilic form, Indo-1 AM, can passively cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM ester groups, converting Indo-1 into its active, membrane-impermeant form. This traps the dye within the cytoplasm, where it is available to bind to free calcium ions and report on their concentration.

Quantitative Data for Indo-1

The following table summarizes the key photophysical and chemical properties of Indo-1, which are critical for the design and interpretation of experiments.

| Parameter | Value | Reference(s) |

| Indicator Type | Ratiometric, Dual Emission | |

| Excitation Wavelength (λex) | ~350 nm | |

| Emission Wavelength (λem) - Ca²⁺-free | ~475 nm | |

| Emission Wavelength (λem) - Ca²⁺-bound | ~400 nm | |

| Dissociation Constant (Kd) for Ca²⁺ | ~230-250 nM | |

| Quantum Yield - Ca²⁺-free | 0.38 | |

| Quantum Yield - Ca²⁺-bound | 0.56 | |

| Primary Application | Flow Cytometry |

Experimental Protocols

The accurate determination of [Ca²⁺]i with Indo-1 is contingent upon careful execution of the experimental protocol. The following sections provide detailed methodologies for cell loading and subsequent measurement.

Cell Loading with Indo-1 AM

This protocol outlines a general procedure for loading cells with the acetoxymethyl ester form of Indo-1.

Materials:

-

Indo-1 AM (stock solution in anhydrous DMSO, typically 1 mM)

-

Cell culture medium (e.g., DMEM or RPMI), with or without serum as appropriate for the cell type

-

Pluronic® F-127 (optional, to aid in dye solubilization)

-

Probenecid (optional, to inhibit dye extrusion)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. For suspension cells, harvest and wash them with a suitable buffer.

-

Loading Solution Preparation:

-

Prepare a fresh working solution of Indo-1 AM in a physiological buffer (e.g., HBSS). The final concentration typically ranges from 1 to 10 µM and should be optimized for the specific cell type.

-

(Optional) To improve the dispersion of the hydrophobic Indo-1 AM in the aqueous loading buffer, Pluronic® F-127 can be added to the final loading solution (final concentration of ~0.02%).

-

(Optional) To minimize the leakage of the de-esterified Indo-1 from the cells, the organic anion transport inhibitor probenecid can be included in the loading and experimental buffers at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Resuspend the prepared cells in the Indo-1 AM loading solution.

-

Incubate the cells for 15-60 minutes at 37°C in a dark environment. The optimal loading time and temperature should be determined empirically.

-

-

Washing:

-

Following the incubation period, pellet the cells by centrifugation and carefully remove the loading solution.

-

Wash the cells at least twice with fresh, warm physiological buffer to eliminate any residual extracellular Indo-1 AM.

-

-

De-esterification:

-

Resuspend the washed cells in fresh physiological buffer and incubate for an additional 30 minutes at 37°C. This allows for the complete cleavage of the AM ester groups by intracellular esterases.

-

-

Final Preparation:

-

Resuspend the cells in the final experimental buffer at the desired density for analysis. It is crucial to protect the cells from light and maintain them at either room temperature or 37°C until the measurement is performed.

-

Measurement of Intracellular Calcium

This protocol provides a general outline for measuring [Ca²⁺]i using a fluorescence plate reader, microscope, or flow cytometer.

Instrumentation:

-

A fluorescence detection system with an excitation source capable of delivering light at ~350 nm and detectors for simultaneous or rapid sequential measurement of emission at approximately 405 nm and 485 nm.

Procedure:

-

Baseline Measurement:

-

Equilibrate the Indo-1 loaded cells within the measurement instrument at 37°C.

-

Record the baseline fluorescence ratio (e.g., F405/F485) over a period of time to establish a stable resting intracellular calcium level.

-

-

Stimulation:

-

Introduce the experimental agonist or stimulus to the cells while continuing to record the fluorescence ratio to monitor the dynamic changes in [Ca²⁺]i.

-

-

Calibration (Determination of Rmin and Rmax):

-

Rmax (Calcium-Saturated): Add a calcium ionophore, such as ionomycin (5-10 µM), to the cells in the presence of a high concentration of extracellular calcium. This will saturate the intracellular Indo-1 with calcium, and the resulting fluorescence ratio represents Rmax.

-

Rmin (Calcium-Free): Following the determination of Rmax, introduce a calcium chelator, such as EGTA (10-20 mM), to the cells. This will sequester all free calcium, and the subsequent fluorescence ratio is Rmin.

Calculation of Intracellular Calcium Concentration

The intracellular calcium concentration can be calculated from the fluorescence ratio using the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

-

[Ca²⁺]i is the intracellular free calcium concentration.

-

Kd is the dissociation constant of Indo-1 for Ca²⁺ (~250 nM).

-

R is the experimentally measured fluorescence ratio (F405/F485).

-

Rmin is the fluorescence ratio in the absence of calcium.

-

Rmax is the fluorescence ratio at calcium saturation.

-

Sf2 / Sb2 is the ratio of the fluorescence intensities at the denominator wavelength (~485 nm) for the Ca²⁺-free (Sf2) and Ca²⁺-bound (Sb2) forms of Indo-1.

Visualizations

Signaling Pathway

The diagram below illustrates a common intracellular calcium signaling cascade that can be monitored with Indo-1. The activation of a G-protein coupled receptor (GPCR) or a Receptor Tyrosine Kinase (RTK) initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.

Caption: A generalized intracellular calcium signaling pathway.

Experimental Workflow

The following flowchart details the sequential steps involved in a typical experiment to measure intracellular calcium concentration using Indo-1.

The Core Characteristics of Indo-1: An In-depth Technical Guide for Researchers

Indo-1 is a ratiometric, fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentrations. Since its development, it has become a vital tool in cellular biology, neuroscience, and drug discovery, enabling researchers to elucidate the intricate roles of calcium in a myriad of signaling pathways. This technical guide provides a comprehensive overview of the fundamental characteristics of Indo-1, detailed experimental protocols, and its application in studying cellular signaling.

Core Properties of Indo-1

Indo-1's utility as a calcium indicator stems from its unique spectral properties upon binding to Ca²⁺. Unlike indicators that exhibit a change in fluorescence intensity, Indo-1 undergoes a shift in its emission wavelength. When excited by ultraviolet light, Ca²⁺-free Indo-1 emits maximally at approximately 475 nm, while the Ca²⁺-bound form has a maximal emission at around 400 nm.[1] This dual-emission property allows for ratiometric measurement, a technique that minimizes the impact of experimental variables such as dye concentration, photobleaching, and cell thickness, thereby providing more robust and reproducible results.

Quantitative Spectroscopic and Binding Characteristics

The key quantitative parameters of Indo-1 are summarized in the table below, providing a clear comparison of its properties in both the calcium-free and calcium-bound states.

| Property | Ca²⁺-Free Indo-1 | Ca²⁺-Bound Indo-1 | Reference |

| Excitation Maximum (λex) | ~349 nm | ~330 nm | [2] |

| Emission Maximum (λem) | ~475 nm | ~400 nm | [1] |

| Dissociation Constant (Kd) | - | ~230 nM | |

| Molar Extinction Coefficient (ε) | - | 33,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | - | ~0.5 | [2] |

Principles of Indo-1 Measurement and Application

The ratiometric nature of Indo-1 is its most significant advantage. By calculating the ratio of the fluorescence intensities at the two emission wavelengths (typically around 405 nm and 485 nm), a quantitative measure of the intracellular calcium concentration can be obtained, independent of the total amount of dye loaded into the cell.

Advantages and Disadvantages

Advantages:

-

Ratiometric Measurement: Minimizes errors from uneven dye loading, leakage, photobleaching, and cell volume changes, leading to more accurate and reliable data.

-

Single Excitation Wavelength: Simplifies experimental setup, making it particularly well-suited for applications like flow cytometry where changing emission filters is more practical than altering the excitation source.

-

High Sensitivity: Its low nanomolar dissociation constant makes it highly sensitive to subtle changes in intracellular calcium levels.

Disadvantages:

-

Photostability: Indo-1 is known to be susceptible to photobleaching, which can limit its use in long-term imaging experiments, particularly in confocal microscopy.[1]

-

UV Excitation: The requirement for UV excitation can potentially cause photodamage to cells and can also excite endogenous fluorophores, leading to autofluorescence that may interfere with the signal.

-

Compartmentalization: The acetoxymethyl (AM) ester form of the dye can sometimes be sequestered into intracellular organelles, leading to non-uniform cytosolic distribution.

Experimental Protocols

Accurate and reproducible measurements with Indo-1 require careful attention to experimental procedures, from cell loading to calibration.

Cell Loading with Indo-1 AM

The most common method for introducing Indo-1 into live cells is through its membrane-permeant acetoxymethyl (AM) ester form. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of Indo-1 in the cytoplasm.

Materials:

-

Indo-1 AM stock solution (1-5 mM in anhydrous DMSO)

-

Pluronic® F-127 (20% w/v in DMSO)

-

Probenecid stock solution (100 mM in a basic buffer)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Cell suspension of interest

Procedure:

-

Prepare Loading Solution: Dilute the Indo-1 AM stock solution in the physiological buffer to a final concentration of 1-10 µM. To aid in the dispersion of the hydrophobic AM ester in the aqueous buffer, it is recommended to first mix the Indo-1 AM stock with an equal volume of 20% Pluronic® F-127.

-

Add Probenecid (Optional but Recommended): To reduce the leakage of the de-esterified Indo-1 from the cells via organic anion transporters, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.

-

Incubate Cells: Resuspend the cells in the loading solution and incubate for 15-60 minutes at 37°C in the dark. The optimal loading time and concentration should be determined empirically for each cell type.

-

Wash Cells: After incubation, pellet the cells by centrifugation and wash them twice with fresh, warm physiological buffer (containing probenecid if used in the loading step) to remove extracellular dye.

-

De-esterification: Resuspend the cells in fresh buffer and incubate for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM esters by intracellular esterases.

-

Measurement: The cells are now loaded with Indo-1 and ready for fluorescence measurements.

In Situ Calibration of Intracellular Indo-1

To convert the measured fluorescence ratio into an absolute calcium concentration, an in situ calibration is necessary. This is typically performed at the end of an experiment using ionophores to permeabilize the cell membrane to Ca²⁺.

Materials:

-

Indo-1 loaded cells

-

Calcium-free buffer containing a calcium chelator (e.g., EGTA)

-

High calcium buffer with a known, saturating concentration of Ca²⁺

-

Calcium ionophore (e.g., Ionomycin or 4-Bromo-A23187)

Procedure:

-

Determine Rmin: Resuspend the Indo-1 loaded cells in the calcium-free buffer. Add the calcium ionophore to allow the intracellular and extracellular Ca²⁺ concentrations to equilibrate, effectively depleting intracellular Ca²⁺. The resulting fluorescence ratio is Rmin.

-

Determine Rmax: Pellet the cells and resuspend them in the high calcium buffer. The fluorescence ratio measured under these saturating calcium conditions is Rmax.

-

Calculate Intracellular Calcium Concentration: The intracellular free calcium concentration ([Ca²⁺]i) can then be calculated using the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_λ2 / F_bound_λ2)

Where:

-

Kd is the dissociation constant of Indo-1 for Ca²⁺.

-

R is the experimentally measured fluorescence ratio.

-

Rmin is the ratio in the absence of calcium.

-

Rmax is the ratio at saturating calcium levels.

-

F_free_λ2 / F_bound_λ2 is the ratio of the fluorescence intensities of the Ca²⁺-free and Ca²⁺-bound forms at the second emission wavelength (the denominator of the ratio calculation).

-

Visualization of Key Processes

Chemical Structure of Indo-1

Caption: A simplified representation of the Indo-1 molecule.

Spectral Properties of Indo-1

Caption: Spectral shift of Indo-1 upon calcium binding.

Experimental Workflow for Intracellular Calcium Measurement

Caption: A typical workflow for measuring intracellular calcium with Indo-1.

Example Signaling Pathway: Gq-PLC-IP3 Pathway

Caption: Gq-PLC-IP3 pathway leading to a measurable calcium signal.

Conclusion

Indo-1 remains a powerful and widely used tool for the quantitative analysis of intracellular calcium dynamics. Its ratiometric properties provide a robust method for obtaining reliable data in a variety of cell types and experimental systems. While researchers should be mindful of its limitations, particularly regarding photostability, proper experimental design and execution, as outlined in this guide, will enable the acquisition of high-quality data to further our understanding of the critical role of calcium in cellular physiology and pathophysiology.

References

An In-depth Technical Guide to Indo-1 Pentapotassium Salt for Detecting Calcium Transients

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Indo-1 pentapotassium salt, a fluorescent indicator widely used for the ratiometric measurement of intracellular calcium. We will delve into its mechanism of action, spectral properties, and detailed experimental protocols, presenting quantitative data in accessible formats and visualizing key concepts and workflows.

Core Principles of Indo-1 as a Calcium Indicator

Indo-1 is a high-affinity, ratiometric fluorescent dye used to measure intracellular calcium concentrations ([Ca²⁺]i). As a ratiometric indicator, it offers significant advantages for quantitative analysis by minimizing the effects of experimental variables such as dye concentration, photobleaching, and cell path length.[1][2][3]

The pentapotassium salt form of Indo-1 is the water-soluble, cell-impermeant version of the molecule.[4][5] It is typically loaded into cells via microinjection or scrape loading.[5][6] For less invasive loading, the acetoxymethyl (AM) ester form, Indo-1 AM, is used. Indo-1 AM is cell-permeant and diffuses passively across the cell membrane.[4][7] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant Indo-1 pentapotassium salt in the cytosol.[4][7]

Mechanism of Action

Indo-1 functions by exhibiting a spectral shift in its fluorescence emission upon binding to free Ca²⁺. It is unique in that it has a single excitation wavelength but two distinct emission peaks.[4]

-

In the absence of calcium (Ca²⁺-free) , Indo-1 emits light maximally at a longer wavelength.

-

When bound to calcium (Ca²⁺-bound) , its emission maximum shifts to a shorter wavelength.

This dual-emission property allows for the determination of [Ca²⁺]i by calculating the ratio of the fluorescence intensities at the two emission wavelengths.[2][7] This ratiometric approach provides a robust and reliable measurement of calcium transients.[1]

Logical Relationship: Ratiometric Measurement with Indo-1

Caption: Principle of ratiometric calcium measurement using Indo-1.

Quantitative Data and Spectral Properties

The following tables summarize the key quantitative properties of Indo-1.

Table 1: Spectral Properties of Indo-1

| Property | Ca²⁺-Free | Ca²⁺-Bound | Reference(s) |

| Excitation Max (nm) | ~349 | ~331 | [5][6] |

| Emission Max (nm) | ~475-485 | ~398-410 | [6][8][9] |

| Typical Excitation (nm) | ~350 | ~350 | [2][3] |

| Typical Emission Ratio | 475 nm / 400 nm | 400 nm / 475 nm | [4][10] |

Table 2: Physicochemical and Binding Properties of Indo-1

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₂₆K₅N₃O₁₂ | [5] |

| Molecular Weight | ~840 g/mol | [5][8] |

| Dissociation Constant (Kd) | ~250 nM (in solution) | [5][6] |

| Kd (in cellular environment) | 844 nM (rabbit cardiac myocytes) | [11] |

| Molar Extinction Coefficient (ε) | 33,000 M⁻¹cm⁻¹ at 349 nm (Ca²⁺-free) | [5] |

| Solubility (Pentapotassium Salt) | Soluble in water | [8] |

Experimental Protocols

This section provides detailed methodologies for using Indo-1 AM to measure calcium transients, primarily focusing on flow cytometry applications.

Materials

-

Indo-1 AM (e.g., Molecular Probes I-1223)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cell Loading Medium (e.g., RPMI with 2% FCS, 25mM HEPES, pH 7.4)

-

Wash Buffer (e.g., DMEM with 2% FCS)

-

Ionomycin (positive control)

-

EGTA (negative control/chelator)

-

Probenecid (optional, to prevent dye leakage)

Stock Solution Preparation

-

Bring the vial of Indo-1 AM powder and anhydrous DMSO to room temperature.[12]

-

To prepare a 1 mM stock solution, dissolve 50 µg of Indo-1 AM in 50 µL of anhydrous DMSO.[13] Vortex thoroughly until the powder is completely dissolved.

-

Store stock solutions desiccated and protected from light at -20°C. It is recommended to use fresh aliquots for each experiment to ensure dye integrity.[12]

Cell Loading Protocol

-

Harvest cells and prepare a suspension of 10-20 x 10⁶ cells in 1 mL of Cell Loading Medium in a 15 mL tube.[7]

-

From the 1 mM Indo-1 AM stock solution, add the required volume to achieve a final loading concentration of 1.5-5 µM. The optimal concentration can vary by cell type and should be empirically determined, typically ranging from 1 to 10 µM.[7][13][14]

-

Incubate the cells for 30-45 minutes at 37°C in the dark.[7][13] Gently mix every 10-15 minutes to ensure uniform loading.

-

After incubation, wash the cells twice with Wash Buffer to remove extracellular dye.[7] Centrifuge at 1500 RPM for 5 minutes for each wash.[13]

-

Resuspend the cells gently in Cell Loading Medium at a concentration of 2.5 x 10⁶ cells/mL.[7]

-

Allow cells to rest at room temperature in the dark for at least 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.[12]

-

Before analysis, dilute the cells to the final concentration required for your instrument (e.g., 1 x 10⁶ cells/mL) and equilibrate at 37°C for 10-30 minutes.[7][14]

Experimental Workflow for Flow Cytometry

Caption: Experimental workflow for measuring calcium transients with Indo-1.

Data Acquisition and Analysis

-

Instrument Setup : Use a flow cytometer equipped with a UV laser for excitation (~350 nm).[14] Set up fluorescence detection with bandpass filters centered around 400 nm (for Ca²⁺-bound Indo-1) and 475 nm (for Ca²⁺-free Indo-1).[10][15]

-

Baseline : Run the unstained cells to set baseline voltage and compensation. Then, run the Indo-1 loaded cells for 30-60 seconds to establish a stable baseline fluorescence ratio before stimulation.[15]

-

Stimulation : Pause the acquisition, add your agonist of interest, and immediately resume data collection to record the resulting calcium transient.

-

Controls :

-

Analysis : The primary output is a plot of the fluorescence ratio (e.g., 400 nm / 475 nm) versus time. From this plot, key parameters of the calcium transient, such as peak amplitude, time to peak, and duration, can be quantified.

Signaling Pathway Visualization

Indo-1 is a tool to visualize the downstream effects of various signaling pathways that modulate intracellular calcium. A common example is the Gq-coupled G-protein coupled receptor (GPCR) pathway.

Gq-Coupled GPCR Signaling Pathway

Caption: Detection of GPCR-mediated calcium release using Indo-1.

Applications and Considerations

Indo-1 is particularly well-suited for applications where a single excitation source is preferable, such as in flow cytometry and some forms of laser scanning microscopy.[2][4] Its ratiometric nature makes it a powerful tool for quantitative biology and drug screening assays that involve calcium mobilization.

Limitations:

-

Photostability : Indo-1 is known to be more prone to photobleaching than other dyes like Fura-2, which can limit its use in long-term imaging experiments under intense illumination.[4][8]

-

UV Excitation : The requirement for UV excitation can be phototoxic to cells over prolonged periods and may induce autofluorescence in some biological samples.

-

Dye Compartmentalization : In some cell types, the dye can be sequestered into organelles, which can complicate the interpretation of cytosolic calcium signals. Loading at lower temperatures may mitigate this issue.[12]

-

Affinity (Kd) : The Kd of Indo-1 is in the low nanomolar range, making it ideal for measuring resting calcium levels and moderate transients. However, it may become saturated during very large calcium influxes, potentially underestimating the peak [Ca²⁺]i.

References

- 1. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 2. Indo-1 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Indo-1 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Indo-1 - Wikipedia [en.wikipedia.org]

- 5. biotium.com [biotium.com]

- 6. antibodiesinc.com [antibodiesinc.com]

- 7. bu.edu [bu.edu]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. Calibration of indo-1 and resting intracellular [Ca]i in intact rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indo-1 AM [bdbiosciences.com]

- 13. researchgate.net [researchgate.net]

- 14. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 15. med.nyu.edu [med.nyu.edu]

- 16. research.pasteur.fr [research.pasteur.fr]

A Technical Guide to Utilizing Indo-1 for Live-Cell Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides core initial considerations for employing the ratiometric calcium indicator, Indo-1, in live-cell imaging applications. It offers a comprehensive overview of the dye's properties, detailed experimental protocols, and crucial troubleshooting advice to ensure robust and reproducible results.

Introduction to Indo-1

Indo-1 is a fluorescent, ratiometric calcium indicator widely used to measure intracellular calcium concentrations ([Ca²⁺]i). Developed by Roger Y. Tsien and his colleagues in 1985, it has become a staple in cellular regulation studies, particularly in applications like flow cytometry.[1] Unlike indicators that change fluorescence intensity, Indo-1 exhibits a spectral shift in its emission upon binding to Ca²⁺.[1][2] This ratiometric nature allows for more accurate quantification of [Ca²⁺]i, as the ratio of fluorescence at two emission wavelengths is less susceptible to variations in dye concentration, cell thickness, photobleaching, and dye leakage.[1]

When excited by ultraviolet (UV) light (around 350 nm), the emission maximum of Indo-1 shifts from approximately 475 nm in a calcium-free environment to about 400 nm when saturated with calcium.[1][3][4] This dual-emission property with a single excitation wavelength makes it particularly well-suited for flow cytometry and laser scanning microscopy.[3][5]

Core Properties and Considerations

Before embarking on live-cell imaging with Indo-1, it is crucial to understand its fundamental characteristics and the associated technical requirements.

Advantages and Disadvantages

| Advantages | Disadvantages |

| Ratiometric Measurement: Minimizes effects of uneven dye loading, leakage, photobleaching, and cell thickness, leading to more accurate and reproducible results.[1] | UV Excitation Requirement: UV light can be phototoxic to cells, potentially inducing cellular damage and artifacts.[6][7] |

| High Sensitivity: Bright enough for detection at low intracellular concentrations, minimizing Ca²⁺ buffering.[1] | Photostability: Prone to photobleaching, which can limit long-term imaging experiments.[3][8] |

| Single Excitation Wavelength: Simplifies instrumentation setup, especially for flow cytometry.[3][5] | Susceptibility to Compartmentalization: The dye can accumulate in organelles, leading to inaccurate cytosolic Ca²⁺ measurements.[4][9][10][11] |

| Well-Established: Extensively cited in scientific literature across numerous cell lines.[1] | Potential for Dye Leakage: The de-esterified form can be actively transported out of the cell.[12][13] |

Spectral and Chemical Properties

| Property | Value |

| Excitation Wavelength (Max) | ~346-350 nm[1][4][14] |

| Emission Wavelength (Ca²⁺-free, Max) | ~475-482 nm[4][13][15] |

| Emission Wavelength (Ca²⁺-bound, Max) | ~398-405 nm[1][4][13][15] |

| Dissociation Constant (Kd) for Ca²⁺ | ~250 nM (in vitro)[15], ~844 nM (in situ, rabbit cardiac myocytes)[16] |

| Molecular Weight (AM Ester) | ~1010 g/mol [15] |

| Solvent for Stock Solution | Anhydrous DMSO[4][15] |

Experimental Workflow and Protocols

A successful Indo-1 imaging experiment hinges on meticulous preparation and execution. The following sections detail the necessary steps from cell loading to data acquisition.

Logical Workflow for Indo-1 Imaging

Caption: A flowchart outlining the key stages of an Indo-1 live-cell imaging experiment.

Detailed Protocol for Loading Adherent Cells with Indo-1 AM

This protocol provides a general guideline; optimization for specific cell types is recommended.

Materials:

-

Indo-1 AM (acetoxymethyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127

-

Probenecid (optional)

-

Balanced salt solution or physiological medium (e.g., HBSS, DMEM)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-5 mM stock solution of Indo-1 AM in anhydrous DMSO.[4] Store desiccated at -20°C, protected from light.[15]

-

(Optional) Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO to aid in dispersing the AM ester in aqueous media.[4]

-

(Optional) Prepare a stock solution of probenecid (e.g., 100 mM) to inhibit organic anion transporters and reduce dye leakage.[4][13]

-

-

Prepare Loading Medium:

-

Warm the physiological medium to the desired loading temperature (typically 20-37°C).[4]

-

Dilute the Indo-1 AM stock solution to a final concentration of 1-5 µM in the medium.[4]

-

To aid dispersion, you can mix the Indo-1 AM stock with an equal volume of 20% Pluronic® F-127 before adding it to the medium.[4]

-

(Optional) Add probenecid to the loading medium at a final concentration of 1-2.5 mM.[4]

-

-

Cell Loading:

-

Aspirate the culture medium from the adherent cells.

-

Add the prepared loading medium to the cells.

-

Incubate for 15-60 minutes at 20-37°C, protected from light.[4] The optimal time and temperature should be determined empirically. Lowering the temperature can sometimes reduce dye compartmentalization.[4]

-

-

Wash and De-esterification:

-

After incubation, remove the loading medium and wash the cells twice with fresh, indicator-free medium (containing probenecid if used during loading) to remove extracellular dye.[4]

-

Add fresh indicator-free medium and incubate for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active Indo-1 inside the cells.[4]

-

Instrumentation and Data Acquisition

Instrumentation Requirements:

-

A fluorescence microscope or flow cytometer equipped with a UV excitation source (e.g., 350-355 nm laser or lamp).[17][18]

-

Two emission filters to simultaneously or sequentially collect fluorescence at approximately 400 nm (Ca²⁺-bound) and 480 nm (Ca²⁺-free).[1][17] Common filter sets include those centered around 390-405 nm and 485-500 nm.[5][17]

-

A dichroic mirror suitable for UV excitation and the corresponding emission wavelengths.[17]

Data Acquisition:

-

Establish a baseline fluorescence ratio by imaging the cells for a period before applying any stimulus.[19]

-

Introduce the agonist or stimulus to elicit a calcium response.

-

Continue recording the fluorescence at both emission wavelengths to capture the dynamics of the [Ca²⁺]i change.

-

The ratio of the fluorescence intensities (e.g., F405nm / F485nm) is then calculated for each time point.

In Situ Calibration of Intracellular Calcium

To convert the fluorescence ratio to an absolute [Ca²⁺]i, an in situ calibration is necessary. This involves determining the minimum (Rmin), maximum (Rmax), and the dissociation constant (Kd) of the dye within the cellular environment.

In Situ Calibration Workflow

Caption: A flowchart illustrating the steps for determining Rmin and Rmax for in situ calibration.

Grynkiewicz Equation

The intracellular calcium concentration can be calculated using the following equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

-

[Ca²⁺]i is the intracellular free calcium concentration.

-

Kd is the apparent dissociation constant of Indo-1 for Ca²⁺ in the cellular environment.[16]

-

R is the experimentally measured fluorescence ratio (F405nm / F485nm).

-

Rmin is the ratio in the absence of Ca²⁺ (determined using a Ca²⁺ chelator like EGTA).[20]

-

Rmax is the ratio at saturating Ca²⁺ concentrations (determined using a Ca²⁺ ionophore like ionomycin in high Ca²⁺ buffer).[20]

-

Sf2 / Sb2 is the ratio of fluorescence of the Ca²⁺-free to the Ca²⁺-bound forms at the denominator wavelength (~485 nm).

Common Challenges and Troubleshooting

| Challenge | Potential Cause | Recommended Solution |

| High Background Fluorescence | Incomplete removal of extracellular dye; autofluorescence. | Ensure thorough washing after loading.[4] Check for autofluorescence in unstained control cells.[21] |

| Uneven Dye Loading | Poor solubility of Indo-1 AM; suboptimal loading conditions. | Use Pluronic® F-127 to improve solubility.[4][13] Optimize loading time, temperature, and dye concentration for your specific cell type.[4][20] |

| Phototoxicity | Excessive UV light exposure. | Minimize light intensity and exposure time.[22] Use neutral density filters and camera binning if possible.[22][23] |

| Photobleaching | High-intensity illumination and/or prolonged exposure. | Reduce excitation light power and exposure duration.[22] Acquire images only when necessary. |

| Dye Leakage | Active transport of the dye out of the cell by organic anion transporters.[13] | Use the organic anion transport inhibitor probenecid during loading and imaging.[4][13] Perform experiments within a few hours of loading.[1] |

| Dye Compartmentalization | Accumulation of the dye in organelles like mitochondria.[9][10][11] | Lower the loading temperature (e.g., to room temperature) to reduce active transport into organelles.[4] Visually inspect dye distribution with a fluorescence microscope.[19] |

| Poor Signal-to-Noise Ratio | Low dye concentration; insufficient light source power. | Increase dye concentration (while monitoring for Ca²⁺ buffering effects). Ensure the light source is properly aligned and functioning. |

Calcium Signaling Pathway Example

Indo-1 is frequently used to study Ca²⁺ signaling cascades initiated by G protein-coupled receptors (GPCRs).

Caption: A simplified diagram of a common signaling pathway leading to intracellular calcium release.

By carefully considering these technical aspects and implementing robust experimental protocols, researchers can effectively leverage Indo-1 to gain valuable insights into the complex dynamics of intracellular calcium signaling.

References

- 1. Indo-1 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Live Cell Calcium Indicators [sigmaaldrich.com]

- 3. Indo-1 - Wikipedia [en.wikipedia.org]

- 4. abpbio.com [abpbio.com]

- 5. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 6. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]

- 8. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indo-1 derivatives for local calcium sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biotium.com [biotium.com]

- 14. Spectrum [Indo-1 Ca2+ free] | AAT Bioquest [aatbio.com]

- 15. biotium.com [biotium.com]

- 16. Calibration of indo-1 and resting intracellular [Ca]i in intact rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indo-1 AM [bdbiosciences.com]

- 18. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 19. med.nyu.edu [med.nyu.edu]

- 20. bu.edu [bu.edu]

- 21. ibidi.com [ibidi.com]

- 22. biocompare.com [biocompare.com]

- 23. reddit.com [reddit.com]

Methodological & Application

Application Notes and Protocols for Indo-1 Microinjection in Oocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) signaling plays a pivotal role in numerous cellular processes within the oocyte, including meiotic maturation, fertilization, and early embryonic development. The precise spatial and temporal dynamics of Ca²⁺ are critical for successful reproduction. Upon fertilization, a sperm-specific phospholipase C zeta (PLCζ) is introduced into the oocyte cytoplasm, initiating a signaling cascade that leads to the release of Ca²⁺ from the endoplasmic reticulum. This release manifests as a series of characteristic Ca²⁺ oscillations that are essential for oocyte activation and the initiation of embryonic development.[1][2][3][4][5]

Indo-1 is a ratiometric fluorescent Ca²⁺ indicator that is invaluable for studying these dynamic processes. It exhibits a spectral shift upon binding to Ca²⁺, allowing for a quantitative measurement of intracellular Ca²⁺ concentration that is largely independent of dye concentration, photobleaching, and cell thickness.[6] When excited by ultraviolet light (~350 nm), the emission maximum of Indo-1 shifts from approximately 475 nm in the absence of Ca²⁺ to about 400 nm when saturated with Ca²⁺.[6][7] For direct introduction into oocytes, the membrane-impermeant salt form of Indo-1, such as Indo-1 pentapotassium salt, is utilized via microinjection.[8] This technique allows for the precise delivery of the indicator into the oocyte, enabling high-resolution imaging of Ca²⁺ dynamics.

These application notes provide a detailed, step-by-step guide for the microinjection of Indo-1 into oocytes for the purpose of monitoring intracellular calcium signaling.

Signaling Pathway: Oocyte Activation and Calcium Mobilization

The primary signaling pathway leading to calcium mobilization in oocytes upon fertilization is initiated by the sperm-derived protein PLCζ.

Caption: Oocyte activation signaling pathway initiated by sperm PLCζ.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number (Example) |

| Indo-1 Pentapotassium Salt | Various | e.g., Biotium 50041 |

| Nuclease-free Water | Various | --- |

| Microinjection Buffer (e.g., 10 mM Tris-HCl, 0.1 mM EDTA, pH 7.4) | Prepare in-house | --- |

| Mineral Oil | Various | e.g., Sigma-Aldrich M8410 |

| Oocyte Collection and Culture Media (e.g., M2, KSOM) | Various | --- |

| Micropipette Puller | Sutter Instrument Co. | P-97 |

| Micromanipulators | Narishige | Various |

| Microinjector (Picoinjector) | Harvard Apparatus | PLI-100 |

| Inverted Microscope with DIC and Fluorescence Optics | Nikon/Olympus/Zeiss | --- |

| UV Light Source (e.g., Xenon arc lamp) | Sutter Instrument Co. | Lambda LS |

| Emission Filters (405 nm and 485 nm) | Chroma/Semrock | --- |

| sCMOS or EMCCD Camera | Andor/Hamamatsu | --- |

Preparation of Indo-1 Injection Solution

-

Reconstitution: Allow the vial of Indo-1 pentapotassium salt to equilibrate to room temperature before opening to prevent condensation. Reconstitute the lyophilized powder in nuclease-free water to create a stock solution of 1-5 mM. For example, to make a 1 mM stock solution from 1 mg of Indo-1 pentapotassium salt (MW ~840 g/mol ), dissolve it in 1.19 mL of nuclease-free water.

-

Dilution: On the day of microinjection, dilute the Indo-1 stock solution in sterile microinjection buffer to a final concentration of 100-500 µM. The optimal concentration may need to be determined empirically.

-

Filtration and Storage: Centrifuge the diluted Indo-1 solution at >10,000 x g for 10 minutes at 4°C to pellet any aggregates. Carefully transfer the supernatant to a new, sterile microfuge tube. Keep the solution on ice and protected from light until use.

Oocyte Preparation

-

Oocyte Collection: Isolate oocytes from the desired species using established protocols. For example, for mouse oocytes, superovulate female mice and collect cumulus-oocyte complexes from the oviducts.

-

Denudation: Remove cumulus cells by brief incubation in hyaluronidase-containing medium followed by gentle pipetting.

-

Culture: Wash the denuded oocytes in fresh, pre-warmed and equilibrated culture medium and allow them to recover in an incubator at 37°C with 5% CO₂ for at least 1 hour before microinjection.

Microinjection Procedure

The following workflow outlines the key steps for microinjecting Indo-1 into oocytes.

Caption: Experimental workflow for Indo-1 microinjection in oocytes.

-

Micropipette Preparation: Pull borosilicate glass capillaries using a micropipette puller to create needles with a fine tip. If necessary, break the tip of the needle on the holding pipette to create an opening of approximately 1-2 µm.

-

Loading the Micropipette: Front-load the micropipette with the prepared Indo-1 solution using a microloader tip. Alternatively, back-load the needle using a fine capillary.

-

Microinjection Setup: Place a drop of culture medium containing the oocytes on a depression slide or a specialized microinjection chamber and cover with mineral oil. Mount the slide on the stage of an inverted microscope equipped with micromanipulators.

-

Oocyte Injection: Secure an oocyte with the holding pipette. Bring the injection needle to the same focal plane and carefully insert it through the zona pellucida and oolemma into the cytoplasm.

-

Volume Injection: Inject a small volume of the Indo-1 solution into the oocyte using the microinjector. The injection volume should be approximately 2-5% of the oocyte's total volume.[1] For a mouse oocyte with a volume of ~200 pL, this corresponds to an injection volume of 4-10 pL.

-

Post-Injection Recovery: After injection, gently withdraw the needle and release the oocyte. Allow the injected oocytes to recover in fresh culture medium for at least 30-60 minutes before imaging to allow for even distribution of the dye and for the oocyte to recover from the injection procedure.

Calcium Imaging

-

Microscope Setup: Place the dish with the injected oocytes on the stage of the inverted microscope equipped for fluorescence imaging. Maintain the oocytes at 37°C using a stage heater.

-

Excitation and Emission: Excite the Indo-1 with light at approximately 350 nm. Simultaneously or sequentially capture the fluorescence emission at ~405 nm (calcium-bound) and ~485 nm (calcium-free) using appropriate filter sets and a sensitive camera.

-

Image Acquisition: Acquire images at a suitable frame rate to capture the dynamics of the expected calcium changes. For fertilization-induced calcium oscillations, a frame rate of one image every 10-20 seconds is often sufficient.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 405 nm to that at 485 nm for each time point. This ratio is proportional to the intracellular free calcium concentration. The data can be plotted as the fluorescence ratio over time to visualize the calcium dynamics.

Data Presentation

The following table summarizes key quantitative parameters for Indo-1 microinjection in oocytes.

| Parameter | Recommended Value | Notes |

| Indo-1 Salt Form | Pentapotassium or Pentasodium Salt | Membrane impermeant form for direct injection. |

| Stock Solution Concentration | 1-5 mM in nuclease-free water | Store at -20°C in small aliquots, protected from light. |

| Injection Solution Concentration | 100-500 µM in microinjection buffer | Optimal concentration may require empirical determination. |

| Oocyte Volume (Mouse) | ~200 pL | [1] |

| Injection Volume | 2-5% of oocyte volume (e.g., 4-10 pL for mouse oocyte) | [1] Larger volumes can damage the oocyte. |

| Estimated Final Intracellular [Indo-1] | 2-25 µM | Calculated based on injection volume and concentration. |

| Excitation Wavelength | ~350 nm | |

| Emission Wavelengths | ~405 nm (Ca²⁺-bound) and ~485 nm (Ca²⁺-free) | [6][7] |

| Kd for Ca²⁺ | ~250 nM | [8] |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Oocyte Lysis during/after Injection | Injection needle is too large or jagged. Injection volume is too large. Injection pressure is too high. | Use a smaller, sharper needle. Reduce the injection volume to <5% of the oocyte volume. Optimize the injection pressure. |

| Low or No Fluorescence Signal | Insufficient Indo-1 injected. Photobleaching. | Increase the concentration of the Indo-1 injection solution. Ensure the injected volume is adequate. Reduce the intensity and duration of the excitation light. |

| High Background Fluorescence | Autofluorescence of the oocyte or culture medium. | Acquire background images before injection and subtract them from the experimental images. Use a high-quality culture medium with low autofluorescence. |

| Uneven Dye Distribution | Insufficient recovery time after injection. Compartmentalization of the dye. | Allow for a longer recovery period (60 minutes or more) before imaging. While less common with microinjection of the salt form compared to AM ester loading, some compartmentalization can occur.[9] |

| No Calcium Response to Stimulus | Oocytes are not healthy or viable. The stimulus is not effective. | Ensure proper oocyte handling and culture conditions. Verify the activity and concentration of the stimulus (e.g., sperm, ionomycin). |

| Fluorescence Ratio is Noisy | Low signal-to-noise ratio. | Increase the camera exposure time or gain. Use a more sensitive camera. Ensure the Indo-1 concentration is sufficient. |

References

- 1. Microinjection of follicle-enclosed mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. health.uconn.edu [health.uconn.edu]

- 4. Quantitative Microinjection of Oocytes, Eggs, and Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of Genetically Modified Mice through the Microinjection of Oocytes [jove.com]

- 6. Indo-1 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 8. biotium.com [biotium.com]

- 9. Intracellular Ca2+ measurement with Indo-1 in substrate-attached cells: advantages and special considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Intracellular Calcium Flux Using Indo-1 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca2+) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including signal transduction, gene expression, proliferation, and apoptosis.[1][2] The ability to accurately measure dynamic changes in intracellular Ca2+ concentration ([Ca2+]i) is crucial for understanding cellular physiology and for the development of novel therapeutics. Indo-1 is a ratiometric fluorescent dye that is widely used for measuring [Ca2+]i, particularly in flow cytometry.[3]

Upon excitation with ultraviolet (UV) light, Indo-1 exhibits a spectral shift in its fluorescence emission depending on its binding to Ca2+. In a Ca2+-free environment, it emits light at approximately 475-482 nm, while in the presence of saturating Ca2+ concentrations, its emission peak shifts to around 398-400 nm.[2][4][5][6] This ratiometric property, where the ratio of fluorescence intensities at two different wavelengths is used to determine the Ca2+ concentration, offers a significant advantage. It minimizes the effects of experimental variables such as uneven dye loading, cell thickness, and photobleaching, leading to more accurate and reproducible measurements.[4]

This document provides detailed application notes and protocols for the use of Indo-1 in flow cytometry to measure intracellular calcium flux.

Indo-1 Formulations: AM Ester vs. Pentapotassium Salt

It is important to distinguish between the two common forms of Indo-1: the acetoxymethyl (AM) ester and the pentapotassium salt.

-

Indo-1 AM: This is a cell-permeant form of the dye. The AM ester group allows the molecule to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, membrane-impermeant form of Indo-1 in the cytoplasm.[1] This is the most commonly used form for loading live, intact cells for flow cytometry experiments.

-

Indo-1 Pentapotassium Salt: This form of Indo-1 is membrane-impermeant and is not suitable for loading into intact cells by simple incubation.[2][5][6] It is typically used for in vitro calibration of Ca2+ solutions or can be loaded into cells through invasive methods like microinjection or scrape loading.[5][6] Therefore, for standard flow cytometry applications measuring calcium flux in live cells, Indo-1 AM is the appropriate choice.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for Indo-1.

Table 1: Spectral Properties of Indo-1

| Property | Ca2+-Free | Ca2+-Bound |

| Excitation Maximum | ~349 nm | ~331 nm |

| Emission Maximum | ~475-482 nm | ~398-400 nm |

| Molar Extinction Coefficient (ε) at 349 nm | ~33,000 M⁻¹cm⁻¹ | N/A |

Table 2: Key Parameters for Indo-1 Use

| Parameter | Value | Notes |

| Dissociation Constant (Kd) for Ca2+ | ~230-250 nM | In vitro. Can be higher in the cellular environment.[6][7] |

| Typical Loading Concentration (Indo-1 AM) | 1-10 µM | Optimal concentration should be titrated for each cell type.[8][9] |

| Loading Temperature | Room Temperature or 37°C | Room temperature may reduce dye compartmentalization.[4] |

| Loading Time | 15-60 minutes | Varies depending on cell type and temperature.[1][10] |

Experimental Protocols

Protocol 1: Cell Loading with Indo-1 AM

This protocol describes the standard procedure for loading suspension cells with Indo-1 AM for flow cytometry analysis.

Materials:

-

Cells of interest in suspension

-

Indo-1 AM (e.g., from BD Pharmingen™, Thermo Fisher Scientific)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (optional, aids in dye solubilization)

-

Physiological loading buffer (e.g., RPMI, DMEM, or Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

-

Fetal Bovine Serum (FBS), heat-inactivated if used in loading buffer

-

Probenecid (optional, an anion-exchange inhibitor to prevent dye leakage)

Procedure:

-

Prepare Indo-1 AM Stock Solution: Dissolve Indo-1 AM powder in anhydrous DMSO to a final concentration of 1-5 mM. This stock solution can be stored at -20°C, protected from light and moisture.[4][11]

-

Prepare Cell Suspension: Resuspend cells in the chosen physiological loading buffer at a concentration of 1 x 10^6 cells/mL.[11] If the buffer contains serum, ensure it is heat-inactivated to prevent premature cleavage of the AM ester.[11]

-

Prepare Loading Solution: Dilute the Indo-1 AM stock solution into the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to achieve sufficient signal without causing cellular toxicity.[8][9]

-

(Optional): To aid in dye dispersal, pre-mix the Indo-1 AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before adding to the cell suspension.

-

-

Incubation: Incubate the cells with the Indo-1 AM loading solution for 15-60 minutes at either room temperature or 37°C, protected from light.[1][10] Incubation at 37°C may accelerate loading but can also increase dye compartmentalization into organelles.[4]

-

Washing: After incubation, wash the cells once or twice with fresh loading buffer to remove excess extracellular dye. Centrifuge at a gentle speed (e.g., 300-400 x g) for 5 minutes.

-

Resuspension: Resuspend the washed cell pellet in fresh, pre-warmed (37°C) analysis buffer at a concentration suitable for flow cytometry analysis (e.g., 0.5-1 x 10^6 cells/mL).

-

Resting: Allow the cells to rest for approximately 15-30 minutes at room temperature or 37°C before analysis to allow for complete de-esterification of the Indo-1 AM.

Protocol 2: Flow Cytometry Acquisition and Calcium Flux Measurement

Instrumentation:

-

A flow cytometer equipped with a UV laser for excitation (e.g., 355 nm).[11]

-

Detectors and filters for collecting fluorescence emission at two wavelengths:

Procedure:

-

Instrument Setup: Configure the flow cytometer to excite with the UV laser and collect emissions in the two specified channels. Set the fluorescence parameters to a linear scale.

-

Establish Baseline: Before adding any stimulus, acquire data from the Indo-1-loaded cells for 30-60 seconds to establish a stable baseline fluorescence ratio.

-

Stimulation: Pause the acquisition, add the desired agonist or stimulus to the cell suspension, and gently mix.

-

Data Acquisition: Immediately resume data acquisition and record the changes in fluorescence over time. The acquisition time will depend on the kinetics of the calcium response, typically ranging from 2 to 10 minutes.[9]

-

Controls:

Protocol 3: Data Analysis

-

Gating: Gate on the cell population of interest based on forward and side scatter properties.

-

Ratio Calculation: For each time point, calculate the ratio of the fluorescence intensity from the Ca2+-bound channel (e.g., 400 nm) to the Ca2+-free channel (e.g., 500 nm). Most flow cytometry analysis software has a function to perform this calculation.

-

Kinetic Analysis: Plot the calculated fluorescence ratio against time to visualize the calcium flux profile. This will show the baseline, the peak response after stimulation, and the subsequent return to baseline.

Signaling Pathways and Experimental Workflow Diagrams

Intracellular Calcium Signaling Pathway

Caption: A simplified diagram of a common intracellular calcium signaling pathway.

Experimental Workflow for Calcium Flux Measurement

References

- 1. bu.edu [bu.edu]

- 2. Indo-1 - Wikipedia [en.wikipedia.org]

- 3. research.pasteur.fr [research.pasteur.fr]

- 4. biotium.com [biotium.com]

- 5. antibodiesinc.com [antibodiesinc.com]

- 6. biotium.com [biotium.com]

- 7. Calibration of indo-1 and resting intracellular [Ca]i in intact rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 9. researchgate.net [researchgate.net]

- 10. med.nyu.edu [med.nyu.edu]

- 11. Indo-1 AM [bdbiosciences.com]

Application Notes and Protocols for Indo-1 Pentapotassium Salt in Muscle Cell Calcium Imaging